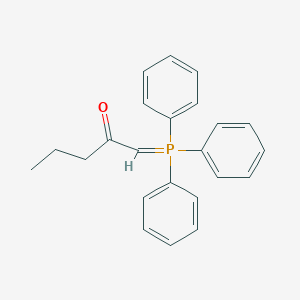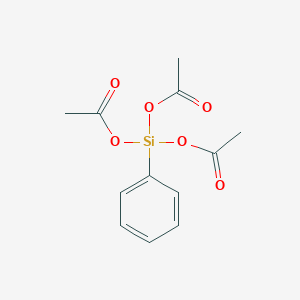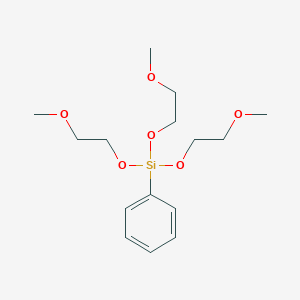
Phenyltris(methoxyethoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyltris(methoxyethoxy)silane, also known as PTMSE, is an organosilane compound that is widely used in various scientific research applications. It is a colorless and transparent liquid that has a molecular formula of C12H28O6Si and a molecular weight of 304.44 g/mol. PTMSE is a versatile compound that has several advantages and limitations for lab experiments.
Mécanisme D'action
Phenyltris(methoxyethoxy)silane is a silane coupling agent that can react with the hydroxyl groups on the surface of various materials. The reaction forms a covalent bond between the surface and Phenyltris(methoxyethoxy)silane, which can improve the adhesion and compatibility of the material with other substances. In biomedicine, Phenyltris(methoxyethoxy)silane can crosslink with other polymers to form hydrogels, which can be used as drug delivery systems or tissue engineering scaffolds.
Effets Biochimiques Et Physiologiques
Phenyltris(methoxyethoxy)silane has low toxicity and is generally considered safe for biomedical applications. It can be metabolized and excreted by the body without causing any harm. However, prolonged exposure to Phenyltris(methoxyethoxy)silane may cause skin irritation and respiratory problems.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyltris(methoxyethoxy)silane has several advantages for lab experiments, including its ability to improve the adhesion and compatibility of materials, its low toxicity, and its versatility in various applications. However, Phenyltris(methoxyethoxy)silane has some limitations, such as its sensitivity to moisture and its limited stability in acidic or basic environments.
Orientations Futures
There are several future directions for Phenyltris(methoxyethoxy)silane research, including the development of new synthesis methods, the exploration of new applications in biomedicine, and the improvement of its stability and performance in harsh environments. Phenyltris(methoxyethoxy)silane can also be used as a precursor for the synthesis of novel functionalized nanoparticles with unique properties and applications. Additionally, the toxicity and biocompatibility of Phenyltris(methoxyethoxy)silane can be further studied to ensure its safe use in biomedical applications.
In conclusion, Phenyltris(methoxyethoxy)silane is a versatile and useful compound that has several scientific research applications. Its ability to improve the adhesion and compatibility of materials, its low toxicity, and its versatility make it a valuable tool in various fields. However, its limitations and potential toxicity should be carefully considered when using it in lab experiments. Future research on Phenyltris(methoxyethoxy)silane can lead to the development of new synthesis methods, new applications, and a better understanding of its properties and effects.
Méthodes De Synthèse
Phenyltris(methoxyethoxy)silane can be synthesized by the reaction of phenyltrichlorosilane and methoxyethoxyethanol in the presence of a catalyst. The reaction takes place at room temperature and atmospheric pressure. The resulting product is purified by distillation to obtain pure Phenyltris(methoxyethoxy)silane.
Applications De Recherche Scientifique
Phenyltris(methoxyethoxy)silane has several scientific research applications, including surface modification, nanotechnology, and biomedicine. It is commonly used as a coupling agent for surface modification of various materials, such as glass, metal, and plastic. Phenyltris(methoxyethoxy)silane can also be used as a precursor for the synthesis of functionalized nanoparticles, such as silica nanoparticles. In biomedicine, Phenyltris(methoxyethoxy)silane is used as a crosslinker for hydrogels and as a surface modifier for medical implants.
Propriétés
Numéro CAS |
17903-05-8 |
|---|---|
Nom du produit |
Phenyltris(methoxyethoxy)silane |
Formule moléculaire |
C15H26O6Si |
Poids moléculaire |
330.45 g/mol |
Nom IUPAC |
tris(2-methoxyethoxy)-phenylsilane |
InChI |
InChI=1S/C15H26O6Si/c1-16-9-12-19-22(20-13-10-17-2,21-14-11-18-3)15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3 |
Clé InChI |
DBXDLSPMDNQBBQ-UHFFFAOYSA-N |
SMILES |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
SMILES canonique |
COCCO[Si](C1=CC=CC=C1)(OCCOC)OCCOC |
Autres numéros CAS |
17903-05-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



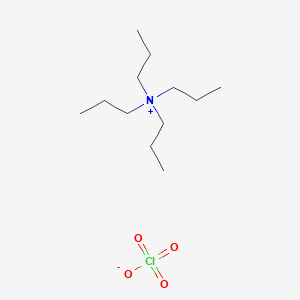
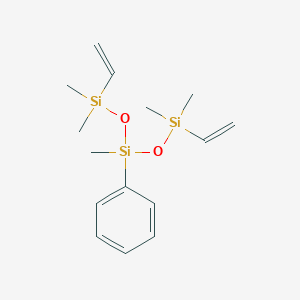

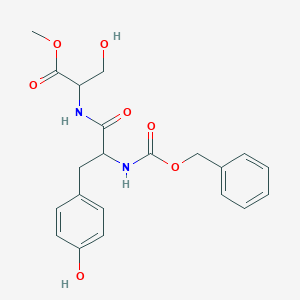
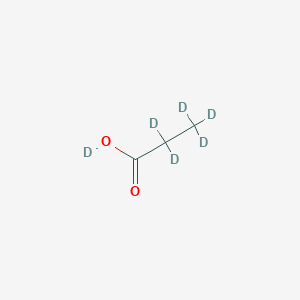
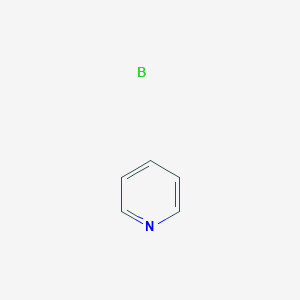
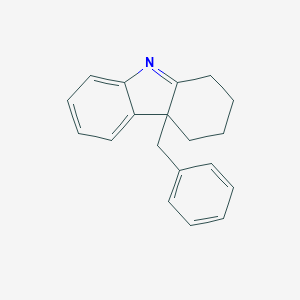
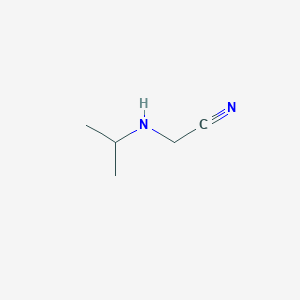
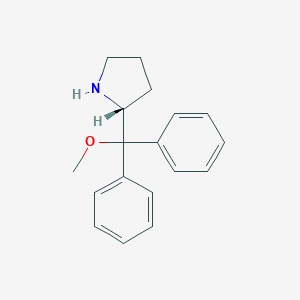
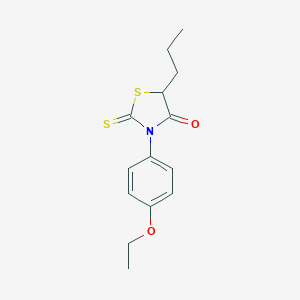
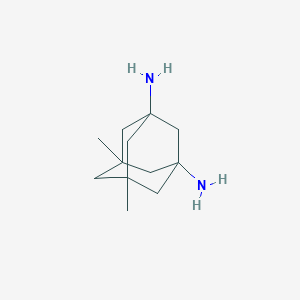
![Silane, [[3,7-dimethyl-9-(2,6,6-trimethyl-2-cyclohexen-1-ylidene)-3,5,7-nonatrienyl]oxy]trimethyl-](/img/structure/B106821.png)
